molecular formula C21H35NO5 B4622309 1-Piperidineethanol, alpha-[[(2,5-dimethoxyphenyl)methoxy]methyl]-4-hydroxy-2,2,6,6-tetramethyl- CAS No. 959241-56-6

1-Piperidineethanol, alpha-[[(2,5-dimethoxyphenyl)methoxy]methyl]-4-hydroxy-2,2,6,6-tetramethyl-

Cat. No.: B4622309
CAS No.: 959241-56-6
M. Wt: 381.5 g/mol
InChI Key: AYBGXBXUZIHJMM-UHFFFAOYSA-N
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Description

1-Piperidineethanol, alpha-[[(2,5-dimethoxyphenyl)methoxy]methyl]-4-hydroxy-2,2,6,6-tetramethyl- is a complex organic compound with a molecular formula of C21H35NO5 and a molecular mass of 381.51 This compound is characterized by its unique structure, which includes a piperidine ring, a hydroxyl group, and multiple methoxy groups

Chemical Reactions Analysis

1-Piperidineethanol, alpha-[[(2,5-dimethoxyphenyl)methoxy]methyl]-4-hydroxy-2,2,6,6-tetramethyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Piperidineethanol, alpha-[[(2,5-dimethoxyphenyl)methoxy]methyl]-4-hydroxy-2,2,6,6-tetramethyl- involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding to enzymes or receptors, influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.

Comparison with Similar Compounds

Similar compounds include other piperidine derivatives with hydroxyl and methoxy groups. For example:

Properties

IUPAC Name

1-[3-[(2,5-dimethoxyphenyl)methoxy]-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO5/c1-20(2)10-16(23)11-21(3,4)22(20)12-17(24)14-27-13-15-9-18(25-5)7-8-19(15)26-6/h7-9,16-17,23-24H,10-14H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBGXBXUZIHJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1CC(COCC2=C(C=CC(=C2)OC)OC)O)(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301122210
Record name α-[[(2,5-Dimethoxyphenyl)methoxy]methyl]-4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301122210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959241-56-6
Record name α-[[(2,5-Dimethoxyphenyl)methoxy]methyl]-4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959241-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[[(2,5-Dimethoxyphenyl)methoxy]methyl]-4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301122210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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